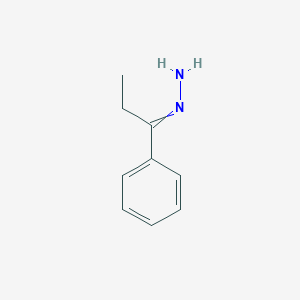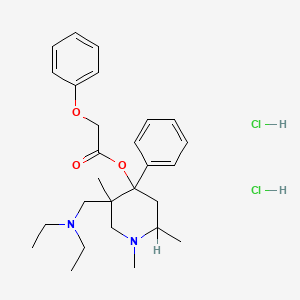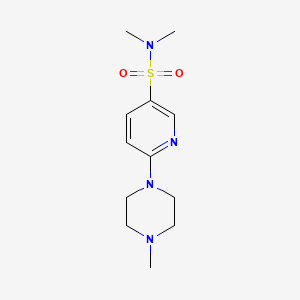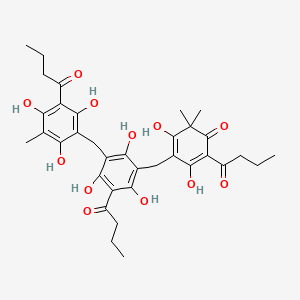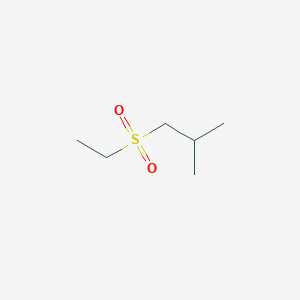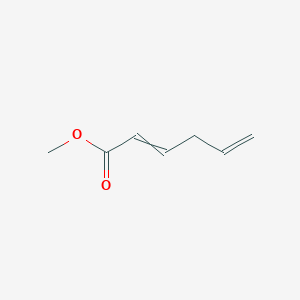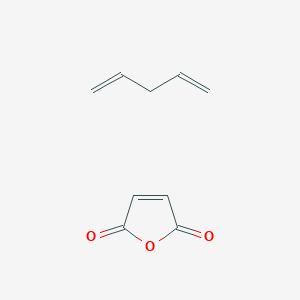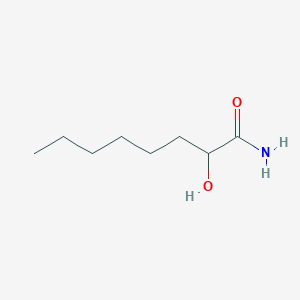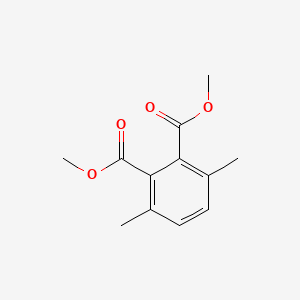![molecular formula C19H32O B14677141 [(Dodecyloxy)methyl]benzene CAS No. 39695-18-6](/img/structure/B14677141.png)
[(Dodecyloxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dodecyloxy)methyl]benzene is an organic compound characterized by a benzene ring substituted with a dodecyloxy group (a twelve-carbon alkyl chain attached via an oxygen atom) and a methyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodecyloxy)methyl]benzene typically involves the alkylation of benzene with a dodecyloxy methyl halide. This reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The general reaction can be represented as follows:
C6H6+C12H25OCH2ClAlCl3C6H5CH2OC12H25+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as zeolites, can also be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
[(Dodecyloxy)methyl]benzene can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced to form simpler hydrocarbons under hydrogenation conditions with a nickel catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a nickel catalyst at elevated temperatures.
Major Products Formed
Oxidation: Formation of dodecanoic acid and benzoic acid.
Reduction: Formation of dodecane and toluene.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
[(Dodecyloxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(Dodecyloxy)methyl]benzene in various applications depends on its chemical structure. In oxidation reactions, the dodecyloxy group can be cleaved to form carboxylic acids. In substitution reactions, the benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to the formation of substituted products .
Comparison with Similar Compounds
Similar Compounds
Dodecylbenzene: Similar structure but lacks the oxygen atom in the alkyl chain.
Methoxybenzene (Anisole): Contains a methoxy group instead of a dodecyloxy group.
Benzyl Alcohol: Contains a hydroxymethyl group instead of a dodecyloxymethyl group
Uniqueness
[(Dodecyloxy)methyl]benzene is unique due to its long alkyl chain, which imparts amphiphilic properties, making it useful in applications requiring both hydrophobic and hydrophilic interactions. This distinguishes it from simpler aromatic compounds like benzene and toluene .
Properties
CAS No. |
39695-18-6 |
|---|---|
Molecular Formula |
C19H32O |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
dodecoxymethylbenzene |
InChI |
InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3 |
InChI Key |
UZQPWASKVYDSRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


